1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide
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Overview
Description
1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide is a quaternary ammonium compound with the molecular formula C37H78BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature, making it useful in applications requiring surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecyl-N-methylamine with dodecyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or toluene, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, chloride, and acetate ions.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions will yield the corresponding chloride salt of the compound .
Scientific Research Applications
1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide is primarily based on its surfactant properties. The long alkyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and other aggregates in solution is exploited in various applications, including drug delivery and phase transfer catalysis .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar in structure but with shorter alkyl chains.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
1-Dodecanaminium, N,N-didodecyl-N-methyl-, bromide is unique due to its specific combination of long alkyl chains and quaternary ammonium structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and antimicrobial properties .
Properties
IUPAC Name |
tridodecyl(methyl)azanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUVTZGINNGNAG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567760 |
Source
|
Record name | N,N-Didodecyl-N-methyldodecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29920-02-3 |
Source
|
Record name | N,N-Didodecyl-N-methyldodecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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